BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data of 4-Methoxybenzyl Alcohol
(CAS 105-13-5): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-Piperazineethanamine, N,N,4-
Compound Name: )
trimethyl-

Cat. No.: B089528

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methoxybenzyl alcohol (CAS 105-13-5), a key intermediate in the synthesis of various
pharmaceuticals and a common fragrance and flavoring agent. This document is intended for
researchers, scientists, and professionals in drug development, offering a detailed analysis of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The
information presented herein is crucial for the structural elucidation, identification, and purity
assessment of this compound. Initial inquiries for CAS 104-19-8 led to the determination that
the intended compound of interest is 4-methoxybenzyl alcohol (CAS 105-13-5), for which
substantial spectroscopic data is available.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass
Spectrometry of 4-methoxybenzyl alcohol.

Table 1: *H NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCls

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b089528?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089528?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Ar-H (ortho to -
7.23 Doublet 2H
CH20H)
6.85 Doublet 2H Ar-H (ortho to -OCHs3)
452 Singlet 2H -CH20H
3.76 Singlet 3H -OCHs

Table 2: 13C NMR Spectroscopic Data for 4-Methoxybenzyl Alcohol in CDCIs[1]

Chemical Shift (8) ppm Assighment

159.07 C-OCHs (aromatic)

133.23 C-CH20H (aromatic)

128.63 CH (aromatic, ortho to -CH20H)
113.89 CH (aromatic, ortho to -OCHs)
64.73 -CH20H

55.26 -OCHs

Table 3: Key IR Absorption Bands for 4-Methoxybenzyl Alcohol

Wavenumber (cm—?) Functional Group
3600-3200 (broad) O-H stretch (alcohol)
3100-3000 C-H stretch (aromatic)
3000-2850 C-H stretch (aliphatic)

1610, 1510 C=C stretch (aromatic)

1245 C-O stretch (aryl ether)

1030 C-O stretch (primary alcohol)
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Table 4: Key Mass Spectrometry Data (Electron lonization) for 4-Methoxybenzyl Alcohol[2]

m/z Interpretation

138 Molecular lon [M]*

121 [M - OHJ*

109 [M - CH20H]*

91 [C7H7]* (Tropylium ion)
77 [CeHs]* (Phenyl cation)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These
protocols are representative and may be adapted based on the specific instrumentation and

experimental requirements.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 3C NMR

o Sample Preparation: A sample of 4-methoxybenzyl alcohol (approximately 10-20 mg for *H
NMR, 50-100 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated
chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
The solution is transferred to a 5 mm NMR tube.

e Instrumentation: Spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
e H NMR Data Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.
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o Number of Scans: 8-16, depending on the concentration.

e 13C NMR Data Acquisition:

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

[3]

[e]

Spectral Width: 0 to 220 ppm.

o

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2 seconds.

[¢]

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

o Data Processing: The Free Induction Decay (FID) is Fourier transformed, and the resulting
spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS
signal at 0.00 ppm for *H NMR and the CDCls solvent peak at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

o Sample Preparation: A drop of neat 4-methoxybenzyl alcohol is placed on the surface of a
potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is carefully
placed on top to create a thin liquid film between the plates.

¢ Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

o Data Acquisition:

[e]

A background spectrum of the empty salt plates is first recorded.

[e]

The sample is then placed in the spectrometer's sample compartment.

o

The spectrum is typically recorded from 4000 cm~* to 400 cm~—1.

[¢]

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of 4-methoxybenzyl alcohol is prepared by dissolving a
small amount of the sample in a volatile organic solvent such as methanol or
dichloromethane.

 Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
Electron lonization (EI) source is used.

e GC-MS Parameters:
o Injection Volume: 1 pL.
o Injector Temperature: 250 °C.
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.

o Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to
250 °C at a rate of 10 °C/min.

o lonization Source: Electron lonization (El).
o lonization Energy: 70 eV.[2]
o Mass Range: m/z 40-400.

o Data Analysis: The mass spectrum corresponding to the chromatographic peak of 4-
methoxybenzyl alcohol is analyzed to identify the molecular ion and characteristic fragment
ions.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 4-methoxybenzyl alcohol.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data of 4-Methoxybenzyl Alcohol (CAS
105-13-5): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089528#cas-104-19-8-spectroscopic-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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